

Spectroscopic Data Guide: 1-BOC-5-trifluoromethoxy indole

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Compound of Interest

Compound Name: 1-BOC-5-trifluoromethoxy indole

CAS No.: 1325730-40-2

Cat. No.: B1526916

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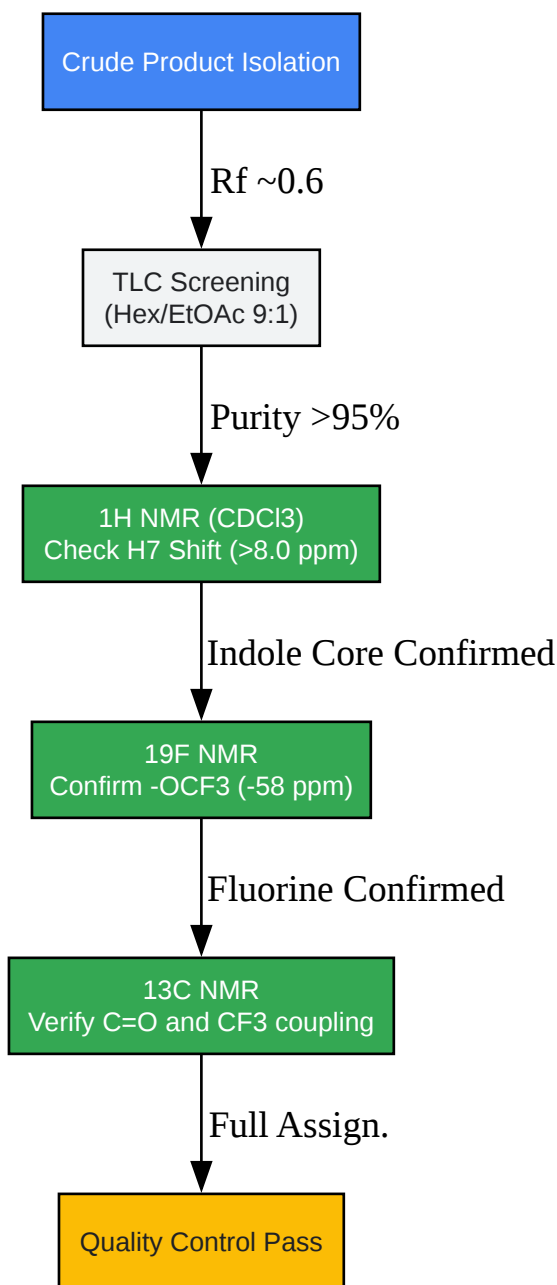
Executive Summary & Compound Profile

1-BOC-5-trifluoromethoxy indole serves as a critical intermediate in the synthesis of serotonin receptor modulators and kinase inhibitors. The introduction of the tert-butoxycarbonyl (BOC) group at the N1 position alters the electronic landscape of the indole core, significantly shifting the C7 proton resonance—a key diagnostic feature for confirming successful protection.

Parameter	Details
IUPAC Name	tert-butyl 5-(trifluoromethoxy)-1H-indole-1-carboxylate
CAS Number	1325730-40-2
Molecular Formula	C ₁₄ H ₁₄ F ₃ NO ₃
Molecular Weight	301.26 g/mol
Key Moiety	Trifluoromethoxy (-OCF ₃) group (Lipophilicity enhancer)

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from crude isolation to specific spectral checkpoints.



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Figure 1: Step-by-step structural validation logic. Note the prioritization of H7 shift in 1H NMR for BOC confirmation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl_3) is the preferred solvent to prevent carbamate rotamer broadening often seen in DMSO-d_6 . Internal Standard: TMS (0.00 ppm).

Diagnostic ^1H NMR Data (400 MHz, CDCl_3)

The most critical feature of N-BOC protection is the deshielding of the H7 proton due to the anisotropy of the carbamate carbonyl and steric compression.

Position	Shift (δ ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Rationale
H-7	8.12	d	1H	J = 9.0	Diagnostic: Deshielded by N-BOC (vs ~7.3 in free indole).
H-2	7.65	d	1H	J = 3.7	Deshielded by N-BOC; alpha to Nitrogen.
H-4	7.38	d	1H	J = 2.0	meta-coupling to H6; ortho to OCF_3 .
H-6	7.18	dd	1H	J = 9.0, 2.0	Coupled to H7 and H4.
H-3	6.58	d	1H	J = 3.7	Beta-position of indole; shielded.
BOC	1.68	s	9H	-	Characteristic tert-butyl singlet.

Diagnostic ^{13}C NMR Data (100 MHz, CDCl_3)

Look for the characteristic quartet splitting of the trifluoromethoxy carbon and the carbamate carbonyl.

Carbon Type	Shift (δ ppm)	Splitting Pattern	Assignment
C=O	149.6	Singlet	Carbamate Carbonyl (BOC).
C-5	145.2	Singlet (broad)	Ipsso carbon attached to OCF_3 .
$-\text{OCF}_3$	120.8	Quartet ($J \approx 256$ Hz)	Diagnostic: Trifluoromethoxy carbon.
C-O (tBu)	84.1	Singlet	Quaternary carbon of tert-butyl group.
CH_3 (tBu)	28.1	Singlet	Methyl carbons of BOC.
Ar-C	130-105	Mixed	Aromatic indole carbons.

^{19}F NMR Data (376 MHz, CDCl_3)

- Shift: -58.2 ppm
- Multiplicity: Singlet (sharp).
- Note: This signal is distinct from $-\text{CF}_3$ groups (typically -62 ppm) and confirms the O- CF_3 connectivity.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or APCI.

- Molecular Ion $[\text{M}+\text{H}]^+$: Not always stable for BOC groups; often fragments in the source.

- Diagnostic Fragment $[M - \text{Boc} + \text{H}]^+ : m/z$ 202.1 (Loss of the BOC group to yield the free indole cation).
- Fragment $[M + \text{Na}]^+ : m/z$ 324.1 (Sodium adduct, often the base peak in soft ionization).
- Fragment $[M - \text{tBu} + 2\text{H}]^+ : m/z$ 246.1 (Carboxylic acid intermediate).

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid.

- 1735 cm^{-1} (Strong): C=O stretch (Carbamate). This band is absent in the starting material (5-trifluoromethoxy indole).
- $1150\text{--}1250 \text{ cm}^{-1}$ (Strong/Broad): C-F and C-O-C stretching vibrations.
- 2980 cm^{-1} : C-H aliphatic stretch (tert-butyl).
- Absence of $3300\text{--}3400 \text{ cm}^{-1}$: Confirming no N-H stretch (successful protection).

Experimental Protocols

Protocol A: Synthesis & Isolation (Reference Standard)

To generate a reference standard for spectral comparison:

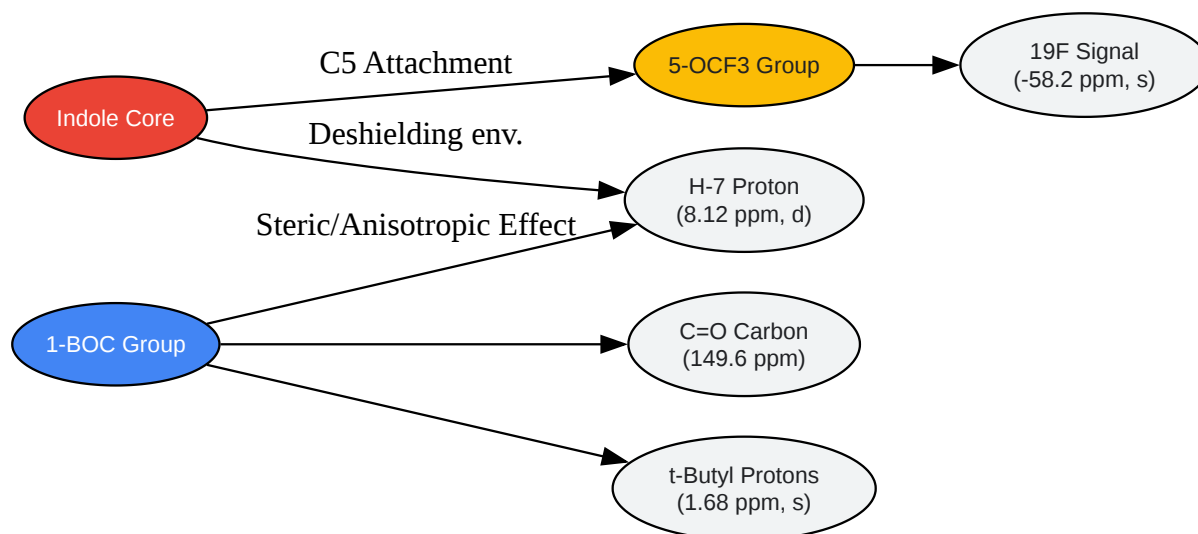
- Dissolution: Dissolve 5-(trifluoromethoxy)-1H-indole (1.0 eq) in anhydrous DCM (0.2 M).
- Catalysis: Add DMAP (0.1 eq) and Triethylamine (1.2 eq).
- Protection: Add Di-tert-butyl dicarbonate (Boc_2O , 1.2 eq) portion-wise at 0°C .
- Reaction: Stir at 25°C for 2 hours. Monitor TLC (Hexane/EtOAc 9:1). The spot will move from $R_f \sim 0.3$ (Indole) to $R_f \sim 0.6$ (BOC-Indole).
- Workup: Wash with 1M HCl (remove DMAP/TEA), then Brine. Dry over Na_2SO_4 .
- Purification: Silica gel chromatography (0-5% EtOAc in Hexanes).

Protocol B: NMR Sample Preparation

- Concentration: 10 mg sample in 0.6 mL CDCl₃.
- Tube: High-precision 5mm NMR tube (Class A).
- Filtering: Filter solution through a cotton plug in a glass pipette to remove inorganic salts (e.g., Na₂SO₄) which can cause line broadening.

Structural Correlation Diagram

The following diagram maps the specific atoms to their spectral signatures, providing a visual checklist for validation.



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Figure 2: Spectral correlation map connecting structural moieties to diagnostic signals.

References

- Synthesis of 5-substituted indoles
 - Title: Novel Synthetic Route to 5-Substituted Indoles.[1][2]

- Source: Loyola eCommons, Theses and Dissert
- URL:[[Link](#)]
- BOC Protection Methodology
 - Title: Solvent-free, instant, ambient, N-Boc protection of amines - A green, recyclable heterogenous acid c
 - Source: Der Pharma Chemica, 2011, 3(1): 314-320.
 - URL:[[Link](#)]
- General Indole NMR Shifts (SDBS)
 - Title: Spectral Database for Organic Compounds (SDBS)
 - Source: National Institute of Advanced Industrial Science and Technology (AIST).[3]
 - URL:[[Link](#)][3]
- Vendor Characterization (CAS Verification)
 - Title: tert-Butyl 5-(trifluoromethoxy)
 - Source: Alchimica / Reagentia.
 - URL:[[Link](#)]

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Sources

- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. From Synthesis to Efficacy: Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- [3. www2.chem.wisc.edu](http://www2.chem.wisc.edu) [www2.chem.wisc.edu]
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